molecular formula C6H12O4S B8599214 3-(Methanesulfonyl)-3-methylbutyric acid

3-(Methanesulfonyl)-3-methylbutyric acid

Cat. No.: B8599214
M. Wt: 180.22 g/mol
InChI Key: MQTZUKPHZMUGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methanesulfonyl)-3-methylbutyric acid is a branched-chain carboxylic acid derivative featuring a methanesulfonyl (–SO₂CH₃) group and a methyl (–CH₃) group at the third carbon of the butyric acid backbone. The methanesulfonyl substituent is a strong electron-withdrawing group, which significantly influences the compound’s acidity, solubility, and reactivity compared to unmodified butyric acid or its alkyl-substituted analogs.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

3-methyl-3-methylsulfonylbutanoic acid

InChI

InChI=1S/C6H12O4S/c1-6(2,4-5(7)8)11(3,9)10/h4H2,1-3H3,(H,7,8)

InChI Key

MQTZUKPHZMUGHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-(Methanesulfonyl)-3-methylbutyric acid with structurally related compounds, focusing on substituent groups and their impacts:

Compound Name Substituents (C3 Position) Key Functional Groups CAS Number References
3-Methylbutyric acid (Isovaleric acid) –CH₃ Carboxylic acid 503-74-2
3-Methyl-3-sulfanylbutanoic acid –SH (sulfanyl) Carboxylic acid, sulfanyl 59729-24-7
3-Methyl-2-oxobutyric acid =O (oxo) Keto acid 759-05-7
Methyl 3-hydroxy-3-methylbutanoate –OH, –OCH₃ (ester) Hydroxy, ester 6149-45-7

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group increases acidity compared to methyl (–CH₃) or sulfanyl (–SH) substituents. For example, isovaleric acid (pKa ~4.8) is less acidic than sulfonyl derivatives due to the latter’s strong electron-withdrawing nature .
  • Solubility: Isovaleric acid is moderately water-soluble (25 g/L), while sulfonyl groups may enhance solubility in polar solvents but reduce it in nonpolar media due to increased polarity .

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